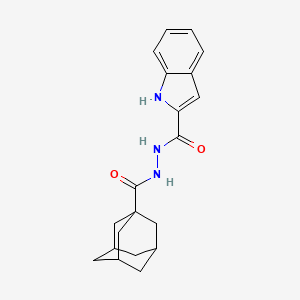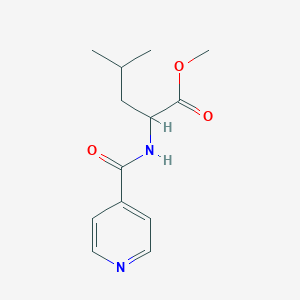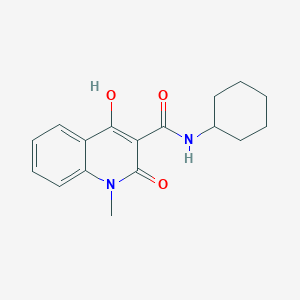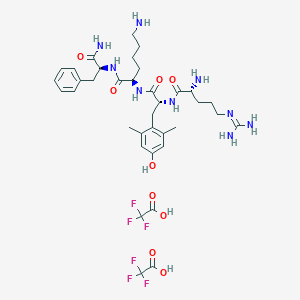![molecular formula C18H26N2O5 B12455249 N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide is a complex organic compound that features a benzodioxole ring, a butanediamide backbone, and a propan-2-yloxypropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the butanediamide backbone. Common synthetic routes include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of Butanediamide Backbone: This involves the reaction of the benzodioxole intermediate with butanediamide precursors under controlled conditions.
Introduction of Propan-2-yloxypropyl Side Chain: This step involves the alkylation of the intermediate compound with propan-2-yloxypropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile: Another compound featuring a benzodioxole ring, but with different substituents and properties.
N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide: Similar in structure but with variations in the side chains or functional groups.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H26N2O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-propan-2-yloxypropyl)butanediamide |
InChI |
InChI=1S/C18H26N2O5/c1-13(2)23-9-3-8-19-17(21)6-7-18(22)20-11-14-4-5-15-16(10-14)25-12-24-15/h4-5,10,13H,3,6-9,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
ZKBXLWINPLZJBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCNC(=O)CCC(=O)NCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12455195.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B12455205.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B12455214.png)
![N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12455222.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455225.png)
![Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455234.png)


![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)
